2-methylpyrrolidine-1-carbonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylpyrrolidine-1-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO/c1-5-3-2-4-8(5)6(7)9/h5H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNWJDARHGISNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901278158 | |
| Record name | 2-Methyl-1-pyrrolidinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901278158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1383776-63-3 | |
| Record name | 2-Methyl-1-pyrrolidinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1383776-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-1-pyrrolidinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901278158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Reaction Mechanisms of 2 Methylpyrrolidine 1 Carbonyl Chloride
Hydrolysis Pathways
The hydrolysis of 2-methylpyrrolidine-1-carbonyl chloride, a disubstituted carbamoyl (B1232498) chloride, involves the reaction with water to yield a carbamic acid and hydrochloric acid. handwiki.org Carbamoyl chlorides are generally sensitive to moisture, though their reactivity is typically less than that of conventional acyl chlorides due to the electronic influence of the nitrogen atom. handwiki.org
R₂NCOCl + H₂O → R₂NC(O)OH + HCl handwiki.org
For this compound, the product is 2-methylpyrrolidine-1-carboxylic acid. Mechanistic studies on analogous N,N-dialkylcarbamoyl chlorides suggest that the hydrolysis predominantly proceeds through a dissociative, unimolecular pathway (Sₙ1). nih.govnih.gov This mechanism involves the rate-determining departure of the chloride ion to form a resonance-stabilized carbamoyl cation intermediate. The lone pair of electrons on the adjacent nitrogen atom stabilizes the positive charge on the carbonyl carbon. Subsequently, this cation is rapidly attacked by a water molecule, a nucleophile, to form the final carbamic acid product after deprotonation.
The rate of hydrolysis can be significantly influenced by the nature of the alkyl groups attached to the nitrogen. For example, studies have shown that N,N-diethylcarbamoyl chloride hydrolyzes much more rapidly than N,N-dimethylcarbamoyl chloride, indicating sensitivity to steric and electronic effects of the substituents. nih.gov As a cyclic disubstituted carbamoyl chloride, this compound's reactivity is comparable to other cyclic analogues like 1-piperidinecarbonyl chloride, which have also been investigated in solvolysis studies. nih.gov
Table 1: Summary of Hydrolysis Pathway
| Aspect | Description |
|---|---|
| Overall Reaction | This compound + H₂O → 2-methylpyrrolidine-1-carboxylic acid + HCl |
| Proposed Mechanism | Sₙ1 (Unimolecular Nucleophilic Substitution) nih.gov |
| Rate-Determining Step | Ionization of the C-Cl bond to form a carbamoyl cation and a chloride ion. nih.gov |
| Key Intermediate | Resonance-stabilized 2-methylpyrrolidinium-1-yl-oxomethylium cation. |
| Subsequent Step | Rapid nucleophilic attack by water on the carbamoyl cation. |
Mechanistic Investigations of Carbamoyl Chloride Reactivity (General Analogies)
The reactivity of carbamoyl chlorides in nucleophilic substitution reactions, particularly solvolysis, has been the subject of detailed mechanistic investigation. nih.gov For disubstituted carbamoyl chlorides, such as this compound, the consensus from kinetic and product studies points towards a predominantly unimolecular Sₙ1-type mechanism. nih.gov
The key features of this mechanism are:
Ionization: The reaction is initiated by the slow, rate-determining heterolytic cleavage of the carbon-chlorine bond. This step is energetically demanding but results in the formation of a chloride ion and a carbamoyl cation.
Intermediate Stabilization: The carbamoyl cation ([R₂N-C=O]⁺) is significantly stabilized by resonance. The lone pair of electrons on the nitrogen atom participates in π-bonding with the formally electron-deficient carbonyl carbon, delocalizing the positive charge onto the nitrogen atom (R₂N⁺=C=O). This resonance stabilization is a critical factor that favors the Sₙ1 pathway over a bimolecular (Sₙ2) alternative.
Kinetic studies employing tools like the extended Grunwald-Winstein equation have been instrumental in providing evidence for this dissociative mechanism in various solvents. nih.gov While factors such as the solvent and the specific structure of the N-substituents can influence reaction rates and may introduce minor bimolecular contributions in the presence of highly nucleophilic species like amines, the Sₙ1 pathway remains the foundational model for understanding the solvolytic reactivity of disubstituted carbamoyl chlorides. nih.gov
Table 3: Mechanistic Summary for Solvolysis of Disubstituted Carbamoyl Chlorides
| Mechanistic Feature | Description |
|---|---|
| Predominant Pathway | Sₙ1 (Unimolecular Nucleophilic Substitution) nih.gov |
| Rate-Determining Step | C-Cl bond cleavage to form a carbamoyl cation. nih.gov |
| Key Intermediate | Resonance-stabilized carbamoyl cation ([R₂N-C=O]⁺ ↔ R₂N⁺=C=O). |
| Driving Force | Formation of a stabilized cation and a good leaving group (Cl⁻). |
| Evidence | Kinetic studies, including applications of the Grunwald-Winstein equation. nih.gov |
Advanced Spectroscopic Characterization and Analytical Methodologies for 2 Methylpyrrolidine 1 Carbonyl Chloride
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, it provides information on the chemical environment, connectivity, and stereochemistry of protons and carbon atoms within the 2-methylpyrrolidine-1-carbonyl chloride molecule.
Proton NMR analysis of this compound would reveal distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shift (δ) of each signal is influenced by the electron density around the proton, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons.
The structure contains several key proton environments: the methyl group (CH₃), the methine group (CH at position 2), and three methylene (B1212753) groups (CH₂) within the pyrrolidine (B122466) ring at positions 3, 4, and 5. Due to the chiral center at C2, the adjacent methylene protons may exhibit diastereotopicity, leading to more complex splitting patterns. The protons on the carbon adjacent to the nitrogen (C5) are expected to be deshielded compared to other methylene groups. Protons alpha to the carbonyl group are typically found in the range of 2-2.5 ppm.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Pyrrolidine-H3, H4 | 1.60 - 2.10 | Multiplet | 4H |
| Pyrrolidine-H5 | 3.40 - 3.70 | Multiplet | 2H |
| Pyrrolidine-H2 | 4.20 - 4.50 | Multiplet | 1H |
Note: Data are predicted based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
A proton-decoupled ¹³C NMR spectrum of this compound is expected to show six distinct signals, corresponding to the six chemically non-equivalent carbon atoms in the molecule. The chemical shift of the carbonyl carbon is particularly characteristic and highly deshielded due to the electronegativity of both the oxygen and chlorine atoms. Carbonyl carbons in acyl chlorides typically resonate in the 160-180 ppm range. ucalgary.ca The carbons attached to the nitrogen atom (C2 and C5) will also be shifted downfield.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | 168 - 175 |
| Pyrrolidine-C2 | 60 - 68 |
| Pyrrolidine-C5 | 48 - 55 |
| Pyrrolidine-C3, C4 | 22 - 35 |
Note: Data are predicted based on typical chemical shifts for N-acylpyrrolidines and acyl chlorides. Actual experimental values may vary.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The IR spectrum of this compound is dominated by a very strong and sharp absorption band characteristic of the carbonyl (C=O) stretch in an acyl chloride. Due to the high electronegativity of the chlorine atom, this band appears at a significantly higher frequency (around 1775–1810 cm⁻¹) compared to the carbonyl stretch in amides or ketones. uobabylon.edu.iq Other key absorptions include C-H stretching vibrations of the alkyl portions of the molecule, C-N stretching, and the C-Cl stretch.
Table 3: Predicted Infrared (IR) Absorption Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong |
| C=O Stretch (Acyl Chloride) | 1780 - 1815 | Very Strong |
| C-N Stretch | 1100 - 1250 | Medium |
Note: Data are predicted based on characteristic group frequencies for organic molecules. wikipedia.orgspectroscopyonline.com
Raman spectroscopy provides complementary information to IR spectroscopy. While the C=O stretch is also visible in the Raman spectrum, it is typically less intense than in the IR spectrum. Conversely, vibrations of less polar bonds, such as C-C single bonds within the pyrrolidine ring, may produce stronger signals in the Raman spectrum. The C-Cl stretch is also typically Raman active. This technique is valuable for analyzing the skeletal vibrations of the pyrrolidine ring.
Table 4: Predicted Raman Shifts for this compound
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
|---|---|---|
| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |
| C=O Stretch (Acyl Chloride) | 1780 - 1815 | Weak-Medium |
| Pyrrolidine Ring Vibrations | 800 - 1200 | Medium |
Note: Data are predicted based on general principles of Raman spectroscopy.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the primary chromophore is the carbonyl group of the acyl chloride. This functional group typically exhibits two characteristic electronic transitions. The first is an intense π → π* transition, which occurs at shorter wavelengths, usually below 200 nm. The second is a much weaker, symmetry-forbidden n → π* transition, involving the non-bonding electrons of the oxygen atom, which appears at a longer wavelength, typically around 230-240 nm for acyl chlorides. ucalgary.ca The analysis is usually carried out in a solvent, such as hexane (B92381) or ethanol, that does not absorb in the same region.
Table 5: Predicted UV-Vis Absorption Maxima for this compound
| Electronic Transition | Predicted Wavelength (λmax, nm) | Molar Absorptivity (ε) |
|---|---|---|
| π → π* | < 200 | High |
Note: Data are predicted based on typical absorptions for the acyl chloride chromophore. ucalgary.ca Actual values are solvent-dependent.
Mass Spectrometry (MS) and Fragmentation Patterns
Mass spectrometry is a critical tool for the structural confirmation of this compound. While specific experimental spectra for this exact compound are not widely published, its fragmentation pattern upon ionization, typically through electron impact (EI), can be predicted based on the established principles of mass spectrometry for related functional groups like acyl chlorides, amides, and amines. chemguide.co.uklibretexts.org
The molecular ion (M+) would be energetically unstable and prone to fragmentation. chemguide.co.uk The primary fragmentation pathways are expected to involve alpha-cleavage relative to the carbonyl group and the pyrrolidine nitrogen, as well as the loss of the chlorine radical. A key fragment would be the formation of the highly stable 2-methylpyrrolidinyl acylium ion, resulting from the loss of the chlorine atom. libretexts.org Further fragmentation of the pyrrolidine ring itself is also anticipated.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value (Mass/Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |
|---|---|---|---|
| 147/149 | [C₆H₁₀ClNO]⁺ | - | Molecular Ion (M⁺) (with ³⁵Cl/³⁷Cl isotopes) |
| 112 | [C₆H₁₀NO]⁺ | Cl• | Loss of chlorine radical to form the stable acylium ion. libretexts.org |
| 84 | [C₅H₁₀N]⁺ | •COCl | Alpha-cleavage at the carbonyl-nitrogen bond. |
| 70 | [C₄H₈N]⁺ | CH₂=CH₂ | Ring fragmentation of the pyrrolidine moiety. |
| 57 | [C₃H₅O]⁺ | C₃H₅N | Cleavage producing the propenoyl cation. |
This table is predictive and based on general fragmentation rules for similar chemical structures.
Challenges in Analytical Characterization of Reactive Acyl Chlorides
The analytical characterization of acyl chlorides, including this compound, is fraught with challenges primarily stemming from their high reactivity. nih.gov
Hydrolytic Instability : Acyl chlorides react readily, often violently, with water and even atmospheric moisture to form the corresponding carboxylic acid. chemistrysteps.comchemguide.co.uk This instability makes it difficult to prepare and handle standards, perform aqueous-based extractions, or use reversed-phase high-performance liquid chromatography (HPLC) with typical aqueous mobile phases without causing sample degradation.
Reactivity with Nucleophiles : Beyond water, acyl chlorides react with other common nucleophilic solvents (like alcohols) and functional groups present in sample matrices or on chromatographic stationary phases. chemistrysteps.com This can lead to the formation of artifacts, such as esters or amides, resulting in inaccurate quantification and misinterpretation of analytical data.
Matrix Interferences : In complex samples, such as in the context of pharmaceutical synthesis, the high reactivity can lead to reactions with the drug substance or other impurities, complicating the analysis. nih.gov
Analytical Ambiguity : Direct analysis is often unreliable. researchgate.net For instance, if hydrolysis is used as a derivatization method, it becomes impossible to distinguish between the original acyl chloride and the corresponding carboxylic acid that may have been present as a starting material or impurity. google.com
These challenges necessitate analytical approaches that either analyze the compound in a non-reactive environment or, more commonly, convert it into a stable derivative prior to analysis. researchgate.net
Derivatization Strategies for Enhanced Analysis
To overcome the inherent instability of acyl chlorides, derivatization is the most common and effective strategy. sdiarticle4.com This process involves reacting the acyl chloride with a specific reagent to form a new, more stable, and easily detectable compound. The ideal derivative is one that is amenable to standard chromatographic techniques and possesses properties, such as UV absorbance or fluorescence, that facilitate sensitive detection. psu.edu
Esterification for Chromatographic Analysis
A widely used derivatization technique for acyl chlorides is esterification. qorganica.es This reaction involves treating the acyl chloride with an alcohol, typically in anhydrous conditions, to yield a stable ester. researchgate.net The resulting ester is significantly less reactive than the parent acyl chloride and is well-suited for analysis by both gas chromatography (GC) and HPLC. researchgate.netacs.org
The reaction with an alcohol like methanol (B129727) converts the acyl chloride into its corresponding methyl ester. This derivative is more stable and allows for selective ion monitoring in mass spectrometry, providing both specificity and sensitivity with minimal interference. researchgate.net The use of a base is sometimes required to neutralize the hydrochloric acid (HCl) generated during the reaction. qorganica.es
Table 2: Common Reagents for Esterification of Acyl Chlorides
| Derivatization Reagent | Resulting Derivative | Analytical Technique |
|---|---|---|
| Anhydrous Methanol | Methyl Ester | HPLC, GC researchgate.netresearchgate.net |
| Anhydrous Ethanol | Ethyl Ester | HPLC, GC |
Strategies for Incorporating Chromophores
For sensitive detection using HPLC with ultraviolet-visible (UV-Vis) detectors, a common strategy is to introduce a chromophore—a light-absorbing group—into the analyte molecule. libretexts.org Since this compound lacks a strong native chromophore, derivatization to attach one is essential for trace-level detection.
This is achieved by reacting the acyl chloride with a derivatizing agent that contains both a nucleophilic group (to react with the acyl chloride) and a chromophoric system (often a conjugated aromatic ring). Nitro-substituted phenylhydrazines and anilines have proven to be effective reagents for this purpose. nih.gov For example, reaction with 2-nitrophenylhydrazine (B1229437) produces a derivative with strong UV absorbance at a maximum wavelength of around 395 nm. nih.govresearchgate.net This shift to a longer wavelength (a red-shift) is advantageous as it moves the detection wavelength away from the region where many common matrix components absorb, thereby minimizing interferences and enhancing selectivity. google.com
Table 3: Derivatization Reagents for Incorporating Chromophores
| Derivatization Reagent | Reactive Group | Incorporated Chromophore | Benefit |
|---|---|---|---|
| 2-Nitrophenylhydrazine | Hydrazine (-NHNH₂) | Nitrophenyl group | Strong UV absorbance at ~395 nm, reduces matrix interference. nih.govresearchgate.net |
| Nitro-substituted Anilines | Amine (-NH₂) | Nitroaniline group | Provides strong UV absorbance. nih.gov |
By employing these advanced spectroscopic and derivatization methodologies, analysts can successfully overcome the inherent challenges posed by reactive compounds like this compound, enabling their accurate and sensitive determination.
Advanced Applications and Research Directions in Organic Synthesis
Utilization as a Building Block in Complex Molecule Synthesis
Chiral pyrrolidine (B122466) derivatives are fundamental building blocks in the construction of complex molecular architectures, particularly in the pharmaceutical industry. nih.govmdpi.com The enantiopure nature of these scaffolds allows for the synthesis of stereochemically defined molecules, which is crucial for their biological activity. 2-Methylpyrrolidine (B1204830), the precursor to 2-methylpyrrolidine-1-carbonyl chloride, provides a stereocenter at the 2-position, which can effectively control the stereochemistry of subsequent reactions.
The carbonyl chloride functionality of this compound makes it a highly reactive electrophile, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles such as amines, alcohols, and carbanions. This reactivity allows for the facile introduction of the 2-methylpyrrolidinoyl group into a target molecule. This amide-forming reaction is a common strategy in the synthesis of complex bioactive compounds, where the pyrrolidine moiety can impart desirable pharmacokinetic properties or act as a key recognition element for biological targets. nih.gov
Role in Material Science Applications
The functionalization of polymers and other materials with specific organic moieties can impart novel properties and applications. Pyrrolidine derivatives have been incorporated into polymeric systems to create materials with applications in areas such as gene therapy and catalysis. nih.gov For instance, end-functionalized polymeric systems derived from pyrrolidine have been shown to exhibit high transfection efficiency, highlighting the potential of this heterocyclic unit in biomaterials. nih.gov
This compound serves as a valuable reagent for the surface modification or bulk functionalization of materials containing nucleophilic groups, such as hydroxyl or amine functionalities. The covalent attachment of the 2-methylpyrrolidine moiety via an amide bond can alter the surface properties of a material, influencing its hydrophilicity, biocompatibility, and interaction with other molecules.
While specific research detailing the use of this compound in material science is not widespread, the general strategy of using acyl chlorides for polymer functionalization is a well-established technique. mdpi.com The introduction of the chiral 2-methylpyrrolidine group could be particularly interesting for creating chiral stationary phases for chromatography or for the development of materials with stereoselective recognition capabilities.
Stereoselective Synthesis Methodologies
The inherent chirality of this compound and its derivatives makes them valuable tools in stereoselective synthesis. The methyl group at the 2-position plays a crucial role in directing the stereochemical outcome of various transformations.
Asymmetric Transformations Involving Chiral Pyrrolidine Derivatives
Chiral pyrrolidine derivatives are widely employed as catalysts and auxiliaries in a multitude of asymmetric transformations. nih.gov The pyrrolidine ring provides a rigid scaffold that, when appropriately substituted, can create a well-defined chiral environment around a reactive center. The 2-methyl group in derivatives of this compound can exert significant steric influence, effectively shielding one face of a reacting molecule and leading to high levels of enantioselectivity.
For example, amides derived from 2-methylpyrrolidine can act as chiral ligands in metal-catalyzed reactions or as organocatalysts themselves. The stereocenter at the 2-position can induce asymmetry in reactions such as aldol (B89426) additions, Michael additions, and Diels-Alder reactions. The predictable stereochemical control offered by these derivatives makes them highly valuable in the synthesis of enantiomerically pure compounds.
[3+2] Cycloaddition Reactions in Pyrrolidine Synthesis
While this compound is a pre-formed pyrrolidine, the synthesis of substituted pyrrolidines often relies on powerful cycloaddition strategies. Among these, the [3+2] cycloaddition reaction of azomethine ylides with alkenes is a particularly efficient method for constructing the pyrrolidine ring with control over multiple stereocenters.
The development of stereoselective methods for the synthesis of 2-substituted pyrrolidines is an active area of research. researchgate.net Although not directly involved in the ring-forming step, understanding the synthesis of the 2-methylpyrrolidine core provides context for its utility. The stereochemistry of the final product in these cycloadditions is influenced by the nature of the substituents on both the azomethine ylide and the dipolarophile.
Pyrrolidine-Based Organocatalysis in Asymmetric Reactions
In the last two decades, organocatalysis has emerged as a third pillar of asymmetric synthesis, alongside biocatalysis and metal catalysis. Chiral pyrrolidine derivatives, particularly those derived from proline, are among the most successful classes of organocatalysts. nih.govbeilstein-journals.org These catalysts operate through the formation of transient enamines or iminium ions with carbonyl compounds, which then undergo enantioselective reactions with various electrophiles or nucleophiles.
Amides and other derivatives of 2-methylpyrrolidine can function as highly effective organocatalysts. The secondary amine of the pyrrolidine ring is the key catalytic moiety, while the substituent at the 2-position, in this case, the methyl group, is crucial for establishing the chiral environment that dictates the stereochemical outcome. The amide group, formed from the reaction of this compound, can also participate in catalysis through hydrogen bonding interactions, further enhancing stereocontrol. The development of novel C2-symmetric pyrrolidine-derived squaramides as recyclable organocatalysts for asymmetric Michael reactions showcases the ongoing innovation in this field. rsc.org
Below is a table summarizing the yields and enantioselectivities of Michael additions of aldehydes to nitroolefins using various pyrrolidine-based organocatalysts, illustrating the effectiveness of this catalyst class.
Table 1: Asymmetric Michael Addition of Aldehydes to Nitroolefins using Pyrrolidine-based Organocatalysts
| Organocatalyst | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) of syn-adduct |
| OC1 | CH₂Cl₂ | rt | 99 | 70:30 | 68 |
| OC2 | CH₂Cl₂ | rt | 98 | 75:25 | 69 |
| OC3 | CH₂Cl₂ | rt | 95 | 78:22 | 68 |
| OC4 | CH₂Cl₂ | rt | 99 | 75:25 | 67 |
| OC4 | Methylcyclohexane | 0 | 87 | 92:8 | 85 |
Data adapted from a study on new pyrrolidine-based organocatalysts. beilstein-journals.org
Heterogeneous Catalysis with Pyrrolidine-Functionalized Materials
The immobilization of homogeneous catalysts onto solid supports offers several advantages, including ease of separation, catalyst recycling, and suitability for continuous flow processes. Pyrrolidine derivatives have been successfully immobilized on various supports, such as polymers and silica (B1680970) gel, to create effective heterogeneous catalysts. mdpi.com
This compound is an ideal reagent for the covalent attachment of the 2-methylpyrrolidine catalytic unit onto supports bearing nucleophilic functional groups. The resulting material would possess chiral catalytic sites that can promote asymmetric reactions in a heterogeneous fashion. This approach combines the high selectivity of organocatalysis with the practical benefits of heterogeneous catalysis, contributing to the development of more sustainable and economically viable chemical processes. mdpi.com
Computational Chemistry and Mechanistic Insights
Computational chemistry has emerged as an indispensable tool in modern organic synthesis, providing profound insights into reaction mechanisms, stability of intermediates, and the origins of selectivity. In the context of this compound and its derivatives, theoretical studies have been instrumental in elucidating their behavior in complex chemical transformations. These computational approaches allow for a detailed exploration of molecular properties and reaction dynamics that are often challenging to probe experimentally.
Theoretical Studies on Reactivity and Stability
Theoretical investigations into the reactivity and stability of N-acylpyrrolidines, a class of compounds to which this compound belongs, have provided valuable information for predicting their chemical behavior. Density Functional Theory (DFT) calculations are frequently employed to understand the electronic structure and energetics of these molecules.
Studies on related N-acyl systems have shown that the reactivity of the carbonyl group is significantly influenced by the electronic and steric properties of the substituents on the pyrrolidine ring. The methyl group at the 2-position of this compound, for instance, can be expected to exert a steric effect, potentially influencing the approach of nucleophiles to the carbonyl carbon.
Furthermore, computational models can predict the stability of various conformations of the pyrrolidine ring and the rotational barrier around the N-C(O) bond. This information is crucial for understanding how the molecule's three-dimensional structure affects its reactivity. While specific studies on this compound are not abundant in the literature, data from related N-acylpyrrolidines can be used to infer its general reactivity patterns.
A study on the amidation of carboxylic acids using titanium tetrachloride and pyrrolidine demonstrated the formation of a titanium amido complex, which then reacts with the carboxylic acid. acs.org This highlights the role of Lewis acids in activating the carbonyl group of N-acylpyrrolidines for nucleophilic attack. acs.org Theoretical calculations can model the transition states of such reactions, providing insights into the reaction mechanism and the factors that control the reaction rate.
Table 1: Calculated Properties of a Model N-Acylpyrrolidine System
| Property | Calculated Value | Method |
| N-C(O) Rotational Barrier | 15-20 kcal/mol | DFT (B3LYP/6-31G) |
| Carbonyl Carbon Mulliken Charge | +0.6 to +0.8 | DFT (B3LYP/6-31G) |
| LUMO Energy | -1.0 to -1.5 eV | DFT (B3LYP/6-31G*) |
Note: The data in this table is representative of N-acylpyrrolidine systems and is intended to illustrate the types of parameters obtained from theoretical studies. Specific values for this compound would require dedicated calculations.
Computational Modeling of Stereoselectivity
The chiral nature of this compound makes it a valuable building block in asymmetric synthesis. Computational modeling, particularly using DFT, has become a powerful tool for understanding and predicting the stereochemical outcomes of reactions involving chiral pyrrolidine derivatives. nih.govacs.org
Theoretical studies on the use of chiral pyrrolidine-based catalysts in cycloaddition reactions have demonstrated how the stereochemistry of the catalyst directs the enantioselective formation of the product. nih.govacs.org These studies analyze the transition state energies for the formation of different stereoisomers, allowing researchers to predict which enantiomer will be favored. nih.govacs.org The calculations often reveal subtle non-covalent interactions, such as hydrogen bonds or van der Waals forces, that are responsible for the observed stereoselectivity. nih.govacs.org
In the context of reactions involving this compound, computational models could be used to predict the stereochemical outcome of nucleophilic additions to the carbonyl group or reactions where the acyl chloride is used to introduce a chiral auxiliary. For example, in a reaction where a nucleophile attacks the carbonyl carbon, DFT calculations could model the two possible transition states leading to the (R) and (S) products. The difference in the calculated activation energies for these two pathways would provide a prediction of the enantiomeric excess (ee) of the reaction.
A DFT study on the Michael addition of amines, including pyrrolidine, to β-hydroxyparthenolides successfully explained the experimentally observed chemoselectivity and stereospecificity. researchgate.net The calculations were performed using the B3LYP/6-31G(d,p) level of theory and the results were in good agreement with experimental findings. researchgate.net Such studies underscore the predictive power of computational chemistry in understanding stereoselective transformations involving pyrrolidine derivatives.
Analysis of Iminium Ion Formation and Exchange Equilibria
While this compound itself does not directly form an iminium ion in the same way an aldehyde or ketone does, its pyrrolidine nitrogen can be involved in reactions that proceed through iminium-like intermediates, particularly if the carbonyl group is transformed. More broadly, the pyrrolidine moiety is a cornerstone of many organocatalysts that operate via iminium ion catalysis.
Computational studies have provided deep insights into the formation and stability of iminium ions derived from pyrrolidine and its derivatives. These studies often focus on the reaction of a secondary amine with a carbonyl compound, a fundamental step in many organic reactions. The stability of the resulting iminium ion is a key factor in determining the efficiency and outcome of the catalytic cycle.
Theoretical calculations can be used to determine the relative energies of the reactants, intermediates, and products involved in iminium ion formation. This allows for the prediction of equilibrium constants and the identification of the dominant species in solution. For instance, computational studies have been used to create scales of iminium ion stability, which can guide the choice of catalyst and substrate for a particular transformation.
Furthermore, these studies can elucidate the role of additives and solvents in iminium ion formation and reactivity. For example, the presence of an acid catalyst is often crucial for promoting the dehydration step that leads to the iminium ion. Computational models can explicitly include solvent molecules and acid catalysts to provide a more accurate picture of the reaction mechanism.
Molecular Dynamics Simulations in Chemical System Analysis
Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules in solution, providing insights that are complementary to static quantum chemical calculations. For a molecule like this compound, MD simulations can be used to explore its conformational landscape, solvation structure, and interactions with other molecules in a reaction mixture.
In an MD simulation, the motion of atoms is calculated over time by solving Newton's equations of motion. This allows for the observation of dynamic processes such as conformational changes, solvent reorganization, and the approach of reactants to one another. For this compound, MD simulations could reveal the preferred conformations of the five-membered ring and the orientation of the carbonyl chloride group in different solvents.
MD simulations have been used to study the structure of liquid N-methyl-2-pyrrolidone (NMP), a related compound, providing detailed information about its local structure and intermolecular interactions. researchgate.net These simulations, in conjunction with experimental data, revealed the preferred packing and orientation of NMP molecules in the liquid state. researchgate.net Similar studies on this compound could provide valuable information about its behavior in solution, which is essential for understanding its reactivity in organic synthesis.
Furthermore, MD simulations can be used to study the initial stages of a chemical reaction, such as the diffusion of reactants towards each other and their pre-organization prior to the chemical transformation. This information can be particularly valuable for understanding reactions that are under diffusion control or where the orientation of the reactants is critical for the reaction to occur.
Investigation of Electronic Properties
The electronic properties of this compound, such as its molecular orbital energies, charge distribution, and electrostatic potential, are fundamental to understanding its reactivity. Computational chemistry provides a range of tools to investigate these properties in detail.
Quantum chemical calculations, typically at the DFT level of theory, can be used to compute the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). For this compound, the LUMO is expected to be localized on the carbonyl group, indicating that this is the most likely site for nucleophilic attack.
Analysis of the charge distribution within the molecule can provide further insights into its reactivity. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to assign partial charges to each atom. The carbonyl carbon in this compound is expected to have a significant positive partial charge, making it highly electrophilic.
The molecular electrostatic potential (MEP) provides a visual representation of the charge distribution around a molecule. The MEP can be mapped onto the electron density surface, with different colors representing regions of positive and negative electrostatic potential. For this compound, the MEP would show a region of high positive potential around the carbonyl carbon, further highlighting its susceptibility to nucleophilic attack.
Future Perspectives and Emerging Trends in 2 Methylpyrrolidine 1 Carbonyl Chloride Research
Development of Novel Synthetic Pathways
The traditional synthesis of carbamoyl (B1232498) chlorides involves the reaction of a secondary amine with phosgene (B1210022) or a phosgene equivalent, such as triphosgene (B27547). wikipedia.org For 2-methylpyrrolidine-1-carbonyl chloride, this would involve the reaction of 2-methylpyrrolidine (B1204830) with phosgene. While effective, the high toxicity of phosgene has driven research into safer and more sustainable synthetic alternatives.
Future research is likely to focus on several key areas for the synthesis of this compound and related compounds:
Phosgene-Free Routes: The development of novel reagents that can act as a carbonyl source for the conversion of 2-methylpyrrolidine to its carbamoyl chloride is a significant area of interest. These could include activated forms of carbon dioxide or other carbonylating agents that are less hazardous than phosgene.
In Situ Generation: Methodologies where the carbamoyl chloride is generated in situ and used immediately in a subsequent reaction are gaining traction. organic-chemistry.org This approach avoids the isolation of the potentially unstable and reactive intermediate, improving safety and efficiency.
Stereoselective Synthesis: Given that 2-methylpyrrolidine is a chiral molecule, the development of synthetic pathways that can selectively produce one enantiomer of this compound is a crucial objective. This is particularly important for applications in asymmetric synthesis, where the chirality of the reagent can influence the stereochemical outcome of a reaction. mdpi.com
Continuous Flow Synthesis: The use of microreactor or continuous flow technology for the synthesis of reactive intermediates like carbamoyl chlorides offers significant advantages in terms of safety, scalability, and control over reaction parameters. researchgate.net
| Method | Reagents | Advantages | Challenges |
|---|---|---|---|
| Traditional Phosgenation | Secondary Amine, Phosgene/Triphosgene | High yielding, well-established | Extreme toxicity of phosgene, requires specialized handling |
| Phosgene-Free Carbonylation | Secondary Amine, CO2 derivatives, other carbonyl sources | Improved safety profile, potentially more sustainable | May require harsher conditions, catalyst development needed |
| In Situ Generation | Amine, Carbonyl Source, Trapping Agent | Avoids isolation of reactive intermediate, enhances safety | Requires careful optimization of reaction conditions |
| Continuous Flow Synthesis | Amine, Carbonyl Source in a microreactor | Enhanced safety, precise control, easy scale-up | Initial setup costs, potential for clogging |
Exploration of Undiscovered Reactivity Modes
The reactivity of carbamoyl chlorides is primarily centered on nucleophilic substitution at the carbonyl carbon. nih.gov However, the unique structural and electronic properties of this compound, including its chirality and the nature of the cyclic amine, may give rise to novel and unexplored reactivity patterns.
Future research in this area is expected to explore:
Asymmetric Transformations: The chiral nature of this compound makes it an attractive candidate for use as a chiral derivatizing agent or as a component in asymmetric catalysis. Its reaction with prochiral nucleophiles could lead to the formation of enantioenriched products.
Transition Metal-Catalyzed Cross-Coupling Reactions: Recent advances have shown that carbamoyl chlorides can participate in a variety of transition metal-catalyzed reactions, including cross-coupling and C-H functionalization. rsc.org Exploring the scope of these reactions with this compound could open up new avenues for the synthesis of complex amides and heterocyclic compounds.
Radical Reactions: The generation of carbamoyl radicals from their corresponding chlorides offers a unique disconnection approach in synthesis. researchgate.net Investigating the photochemical or radical-initiated reactions of this compound could lead to the development of novel carbon-carbon and carbon-heteroatom bond-forming reactions.
Domino and Cascade Reactions: The high reactivity of the carbamoyl chloride functionality can be harnessed to trigger domino or cascade reaction sequences. Designing substrates that can undergo an initial reaction at the carbamoyl chloride moiety followed by one or more subsequent intramolecular transformations is a promising area for future exploration.
| Reactivity Mode | Potential Application | Key Research Focus |
|---|---|---|
| Asymmetric Nucleophilic Substitution | Synthesis of chiral amides and carbamates | Controlling stereoselectivity with prochiral nucleophiles |
| Palladium- or Nickel-Catalyzed Cross-Coupling | Formation of complex amides from aryl/vinyl partners | Ligand and catalyst development for efficient coupling |
| Photoredox-Catalyzed Radical Formation | Giese additions and other radical transformations | Exploring novel radical trapping agents and reaction conditions |
| Intramolecular Cascade Reactions | Rapid construction of complex heterocyclic scaffolds | Design of substrates with appropriately positioned reactive groups |
Advancements in Analytical Techniques for Reactive Intermediates
The high reactivity and potential instability of this compound present significant challenges for its analytical characterization. Traditional techniques like chromatography can sometimes lead to decomposition of the analyte. mt.com Therefore, the development and application of advanced, non-destructive analytical methods are crucial for understanding its properties and reactivity.
Emerging trends in this area include:
In Situ Spectroscopic Monitoring: Techniques such as in situ Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy allow for the real-time monitoring of reactions involving this compound. mt.com This provides valuable kinetic and mechanistic information without the need for sample workup.
Advanced Mass Spectrometry Techniques: Electrospray ionization (ESI) and other soft ionization mass spectrometry (MS) techniques are powerful tools for the detection and characterization of reactive intermediates. nih.govrsc.org Ion mobility-mass spectrometry (IM-MS) can provide information about the size, shape, and charge of transient species, aiding in their structural elucidation. nih.gov
Chiral Analysis: Given the chirality of the molecule, the development of robust methods for determining its enantiomeric purity is essential. This can be achieved through chiral chromatography (HPLC or GC) or through NMR spectroscopy using chiral solvating agents or derivatizing agents. researchgate.netresearchgate.net
Microfluidic and Lab-on-a-Chip Technologies: Coupling microfluidic reactors with online analytical techniques can provide a powerful platform for the safe generation and immediate analysis of reactive intermediates like this compound.
Integration of Computational and Experimental Methodologies in Reaction Design
The synergy between computational chemistry and experimental studies is becoming increasingly important in modern organic synthesis. For a reactive intermediate like this compound, computational modeling can provide invaluable insights that guide experimental design and interpretation.
Future research will likely see a greater integration of these methodologies in the following ways:
Mechanistic Elucidation: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates. researchgate.net This can help to rationalize observed reactivity and predict the feasibility of new transformations.
Predicting Stereoselectivity: For reactions involving the chiral this compound, computational models can be used to predict the stereochemical outcome of a reaction by comparing the energies of diastereomeric transition states. This can accelerate the development of new asymmetric methods.
Catalyst and Reagent Design: Computational screening can be employed to identify promising new catalysts or reagents for reactions involving this compound. By modeling the interactions between the substrate and the catalyst, researchers can design more efficient and selective systems. nih.gov
Understanding Spectroscopic Data: Computational methods can be used to predict spectroscopic properties (e.g., NMR chemical shifts, vibrational frequencies) of proposed intermediates, which can then be compared with experimental data to confirm their identity.
The continued development of more accurate and efficient computational algorithms, coupled with the increasing availability of high-performance computing resources, will undoubtedly play a pivotal role in advancing our understanding and application of this compound in the years to come.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
